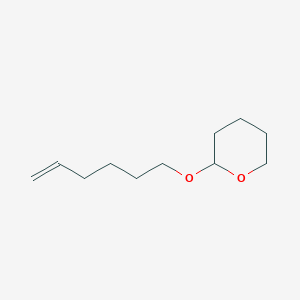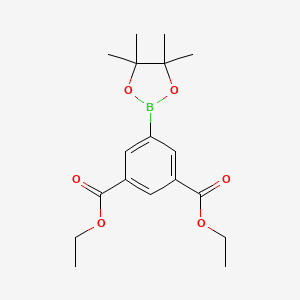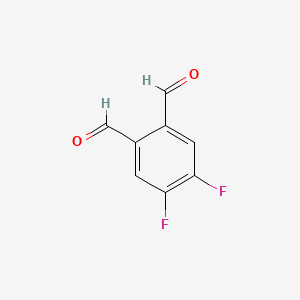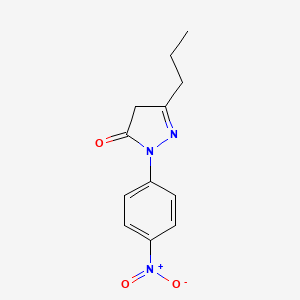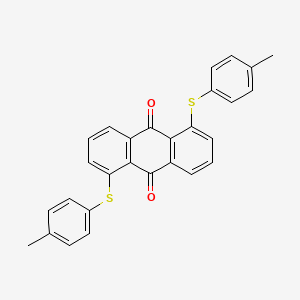
1,5-Bis(p-tolylthio)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(p-tolylthio)anthracene-9,10-dione is a derivative of anthracenedione, a compound known for its applications in dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(p-tolylthio)anthracene-9,10-dione typically involves the reaction of 9,10-anthracenedione with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or ferric chloride.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups of the anthracenedione core, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings of the 4-methylphenylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the anthracenedione core.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
1,5-Bis(p-tolylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1,5-Bis(p-tolylthio)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may influence oxidative stress pathways, apoptosis, and signal transduction pathways, contributing to its biological effects.
相似化合物的比较
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the anthracenedione core. While 1,5-Bis(p-tolylthio)anthracene-9,10-dione has thioether groups, the similar compounds have amino or methylamino groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique thioether groups in this compound may confer distinct biological activities and industrial applications compared to its amino-substituted counterparts.
属性
CAS 编号 |
90572-48-8 |
|---|---|
分子式 |
C28H20O2S2 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
1,5-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2S2/c1-17-9-13-19(14-10-17)31-23-7-3-5-21-25(23)27(29)22-6-4-8-24(26(22)28(21)30)32-20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
InChI 键 |
COERIAURPYSSGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=C(C=C5)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
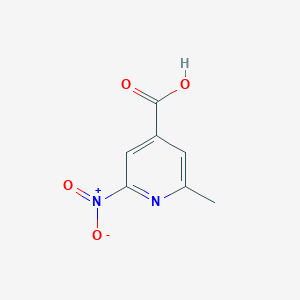
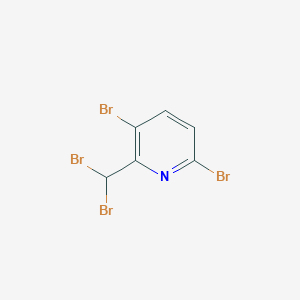
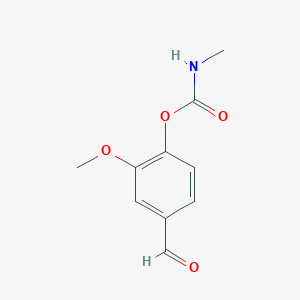
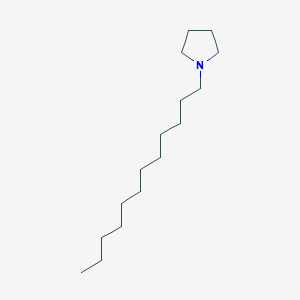
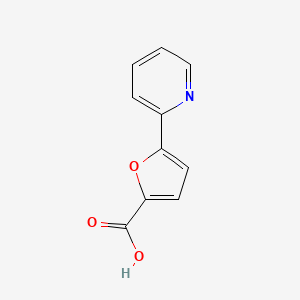
![Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-](/img/structure/B8695361.png)
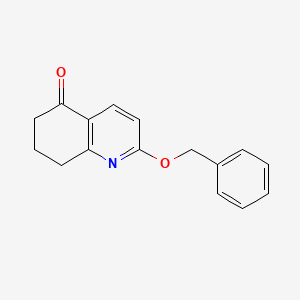
![5H-Dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B8695377.png)


